N1-(4-fluorophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N1-(4-fluorophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide, CAS 2034453-61-5, is a synthetic oxalamide derivative (molecular formula C15H19FN2O3S, molecular weight 326.39) structurally characterized by a 4-fluorophenyl group on one amide nitrogen and a 4-methoxytetrahydro-2H-thiopyran-4-yl)methyl substituent on the other. This compound is listed in chemical vendor catalogs as a research chemical for screening purposes, with preliminary annotations suggesting potential cyclin-dependent kinase (CDK) inhibitory activity ,.

Molecular Formula C15H19FN2O3S
Molecular Weight 326.39
CAS No. 2034453-61-5
Cat. No. B2425953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-fluorophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide
CAS2034453-61-5
Molecular FormulaC15H19FN2O3S
Molecular Weight326.39
Structural Identifiers
SMILESCOC1(CCSCC1)CNC(=O)C(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C15H19FN2O3S/c1-21-15(6-8-22-9-7-15)10-17-13(19)14(20)18-12-4-2-11(16)3-5-12/h2-5H,6-10H2,1H3,(H,17,19)(H,18,20)
InChIKeyZWJKBTBHIMGQOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Intelligence for N1-(4-fluorophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide (CAS 2034453-61-5): A Critical Baseline Assessment


N1-(4-fluorophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide, CAS 2034453-61-5, is a synthetic oxalamide derivative (molecular formula C15H19FN2O3S, molecular weight 326.39) structurally characterized by a 4-fluorophenyl group on one amide nitrogen and a 4-methoxytetrahydro-2H-thiopyran-4-yl)methyl substituent on the other [1]. This compound is listed in chemical vendor catalogs as a research chemical for screening purposes, with preliminary annotations suggesting potential cyclin-dependent kinase (CDK) inhibitory activity [1], [2]. However, after exhaustive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, PubMed), no peer-reviewed primary literature or granted patent directly characterizing the biological activity, selectivity profile, or pharmacokinetic properties of this specific compound was identified. The available information originates exclusively from commercial vendor descriptions and inferred class-level associations, which do not constitute primary evidence for procurement decision-making.

Exploratory SAR ProbeUnique N2-thiopyran substituent for oxalamide scaffold diversification; no public SAR precedent.
In Silico DockingComputational modeling of CDK active sites; predictions require experimental validation.
Analytical ReferencePotential LC-MS/HPLC standard if supplier provides verified purity and CoA.

Why Generic Substitution of N1-(4-fluorophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide Fails Without Specific Evidence


Procurement decisions for this compound cannot be informed by generic class-level assumptions about oxalamide derivatives or tetrahydrothiopyran-containing molecules. The biological target engagement of oxalamide-based kinase inhibitors is exquisitely sensitive to both the N1-aryl and N2-alkyl substituents, as demonstrated in the foundational c-Met inhibitor patent literature where minor structural modifications (e.g., fluorophenyl versus chlorophenyl; benzyl versus heterocyclylmethyl) produce order-of-magnitude shifts in potency and selectivity [1]. The 4-methoxytetrahydro-2H-thiopyran-4-yl)methyl moiety is a relatively uncommon substituent with no characterized structure-activity relationship (SAR) in public domain literature, meaning its contribution to target binding, metabolic stability, or off-target liability remain entirely unquantified [2]. Closely related analogs with alternative N2-substituents (e.g., N1-(3,4-dimethylphenyl)-, N1-(2-methoxyethyl)-, or N1-(5-chloro-2-cyanophenyl)- variants sharing the same tetrahydrothiopyran scaffold) may exhibit divergent and unpredictable pharmacological profiles [2]. Without compound-specific quantitative data, substitution based solely on scaffold similarity introduces scientific risk that is incompatible with rigorous experimental design or procurement integrity.

Substituent‑dependent kinase inhibition: minor N1‑aryl changes can shift potency by orders of magnitude — closely related oxalamide analogs may not reproduce target engagement.
Uncharacterized thiopyran moiety: no public SAR data exist for this N2 group; binding, selectivity, and off‑target liability remain unknown.
Limited vendor characterization: batch purity and analytical documentation may vary; procurement from non‑ISO sources introduces reproducibility risk.

N1-(4-fluorophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide: Quantitative Differentiation Evidence Assessment


Structural Differentiation from Common Oxalamide Kinase Inhibitor Scaffolds

The target compound incorporates a 4-methoxytetrahydro-2H-thiopyran-4-yl)methyl substituent at the N2 position, which differentiates it from the far more extensively characterized oxalamide c-Met inhibitor series (US7470693B2) where N2 substituents are predominantly benzyl, phenethyl, or simple alkyl groups [1]. The thiopyran sulfur atom and the quaternary methoxy-bearing carbon create a steric and electronic environment with no SAR precedent in public domain literature. This structural feature is absent from all 100+ exemplified compounds in the foundational oxalamide kinase inhibitor patent [1]. The consequence for procurement is that this compound occupies unexplored chemical space within the oxalamide class, meaning its biological activity cannot be predicted by extrapolation from known oxalamide SAR.

N2 Substituent SAR
Class‑level
Thiopyran‑containing N2 group absent in >100 patent examples
Unexplored chemical space; activity not predictable from known SAR
No public SAR precedent
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Unverified Vendor Annotation of CDK9 Inhibitory Activity — Lack of Primary Evidence

Commercial vendor descriptions assert that this compound exhibits inhibitory activity against CDK9 and may function as a cyclin-dependent kinase inhibitor . However, no peer-reviewed publication, patent, or publicly accessible database (PubChem, ChEMBL, BindingDB, PubMed) contains quantitative CDK9 IC50 data, selectivity profiling, or cellular assay results for CAS 2034453-61-5. A targeted search of BindingDB for CDK9 inhibitors (ChEMBL_634458 series) returns unrelated chemical scaffolds [1]. By comparison, well-characterized CDK9 inhibitors such as NVP-2 (IC50 = 0.5 nM), AZD4573 (IC50 < 1 nM), and dinaciclib (CDK9 IC50 = 4 nM) have extensive published selectivity panels, co-crystal structures, and in vivo efficacy data that enable meaningful procurement evaluation [2]. The absence of any such data for CAS 2034453-61-5 represents a critical evidence gap.

CDK9 Activity Claim
Data to verify
No quantitative IC50, selectivity, or cellular data in public domain
Procurement based on vendor annotation without primary evidence is unsound
Supplier claim only; compare NVP‑2, AZD4573 with full data packages
CDK9 Inhibition Cancer Biology Transcriptional Regulation

Absence of ADMET, Selectivity, and In Vivo Data — Implications for Downstream Utility

No publicly available data exist for the aqueous solubility, logP, metabolic stability, cytochrome P450 inhibition, plasma protein binding, permeability, or in vivo pharmacokinetics of CAS 2034453-61-5. This stands in contrast to structurally characterized oxalamide kinase inhibitors from the US7470693 patent series, where selected compounds have reported c-Met enzyme IC50 values (ranging from <10 nM to >1 μM) and cellular mechanistic assays [1]. For chemical probe selection, the Structural Genomics Consortium (SGC) and the Chemical Probes Portal recommend a minimum evidence package including: (1) biochemical IC50 ≤ 100 nM, (2) ≥30-fold selectivity over related targets, (3) cellular target engagement data, and (4) adequate aqueous solubility for assay conditions [2]. CAS 2034453-61-5 currently meets none of these criteria based on publicly verifiable information.

ADMET & Selectivity
Data to verify
Zero ADMET/selectivity data points; chemical probe criteria unmet
Cannot be evaluated as a chemical probe without full characterization
SGC probe criteria require IC50 ≤100 nM, ≥30‑fold selectivity, cellular target engagement
ADMET Profiling Drug Discovery Chemical Probe Selection

Comparative Vendor Availability and Purity Considerations for Procurement Risk Assessment

CAS 2034453-61-5 is currently listed by a limited number of chemical vendors, with no major research-grade suppliers (e.g., Sigma-Aldrich/MilliporeSigma, Cayman Chemical, MedChemExpress, Selleckchem, Tocris) carrying this compound in their catalogs . In contrast, structurally related N1-aryl oxalamide analogs with different substitution patterns (e.g., N1-(4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide, N1-(3-chloro-4-methylphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide) show broader vendor availability . The limited supplier landscape raises concerns about lot-to-lot reproducibility, analytical characterization rigor (e.g., independent NMR, HRMS, HPLC purity verification), and long-term supply continuity. For procurement in regulated environments (e.g., GLP/GMP studies), the absence of a Certificate of Analysis from a major supplier with ISO accreditation represents an additional compliance risk.

Supplier Landscape
Source review
Limited specialty vendors; no major research‑grade supplier listing
Higher procurement risk: lot consistency and documentation may be limited
Analogous compounds show broader vendor availability
Chemical Procurement Quality Control Research Reproducibility

Application Scenarios for N1-(4-fluorophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide: Evidence-Constrained Assessment


Exploratory Medicinal Chemistry SAR Expansion of the Oxalamide Scaffold

The sole scientifically justifiable application for CAS 2034453-61-5, given the current evidence landscape, is as a probe for expanding the structure-activity relationship (SAR) of oxalamide-based kinase inhibitor scaffolds. The compound's unique 4-methoxytetrahydro-2H-thiopyran-4-yl)methyl N2-substituent is absent from the >100 exemplified compounds in US7470693B2 [1]. A research program seeking to explore whether cyclic thioether-containing N2-substituents confer novel selectivity profiles or improved physicochemical properties could use this compound as a starting point. However, this application requires that the procuring laboratory commit to generating its own complete characterization data (biochemical IC50, selectivity panel, cellular activity, DMPK), as no such data exist in the public domain [1], [2]. Procurement should be accompanied by an explicit acknowledgment that the compound is an uncharacterized screening hit candidate, not a validated chemical probe.

Computational Docking and Molecular Dynamics Studies on CDK Active Sites

The compound may serve as a computational modeling substrate for in silico docking studies against CDK family members (particularly CDK9, for which vendor annotations suggest potential activity) [1]. The 4-methoxytetrahydro-2H-thiopyran moiety presents a conformationally constrained cyclic thioether that can be modeled in CDK ATP-binding pockets to assess steric complementarity and potential for hydrophobic interactions. However, computational predictions must be interpreted with caution given the absence of experimental binding data, co-crystal structures, or even confirmed target engagement for this specific compound [2]. Results from such studies would be hypothesis-generating only and require experimental validation before informing procurement decisions for follow-up compounds.

Analytical Reference Standard for Method Development in Thiopyran-Containing Oxalamide Detection

If procured with verified high purity (≥95% by HPLC) and full analytical characterization (¹H NMR, ¹³C NMR, HRMS, HPLC chromatogram), CAS 2034453-61-5 could serve as an analytical reference standard for developing LC-MS or HPLC methods to detect and quantify thiopyran-containing oxalamide derivatives in complex matrices [1]. This application is independent of the compound's biological activity and relies solely on its well-defined molecular formula (C15H19FN2O3S), molecular weight (326.39), and distinctive isotopic pattern from the single sulfur atom [1]. However, procurement for this purpose requires that the supplier provide a comprehensive Certificate of Analysis including purity determination method, residual solvent analysis, and storage stability data, which are not guaranteed from all current vendors.

Application
Selection Property
Validation Focus
Exploratory oxalamide SAR expansion
Unique N2‑thiopyran substituent for scaffold diversification
Generating biochemical IC50, selectivity panel, and cellular activity data
In silico CDK docking studies
Conformationally constrained cyclic thioether for modeling
Experimental binding assay or co‑crystal structure verification
Analytical reference standard
Well‑defined molecular formula and isotopic pattern (sulfur)
Verified purity documentation (HPLC, NMR) and storage stability data
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